4-Nitrosalicylic acid
Overview
Description
Mechanism of Action
Mode of Action
These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
4-Nitrosalicylic acid is a metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by certain bacterial strains . The initial step in this degradation is a hydrolytic deamination to form 5-nitrosalicylic acid, followed by ring fission catalyzed by a dioxygenase
Result of Action
It is known that nitroaromatic compounds can have various biological effects, depending on their specific structures and the nature of their interactions with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by its presence in ambient air, where it forms part of atmospheric humic-like substances and brown carbon . More than half of its mass is found to be bioaccessible, with almost complete bioaccessibility for nitrosalicylic acids .
Biochemical Analysis
Biochemical Properties
4-Nitrosalicylic acid plays a significant role in biochemical reactions, particularly in the degradation pathway of 2-chloro-4-nitrobenzoic acid by the acinetobacter strain RKJ12 . It is metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase enzyme, with the concomitant release of chloride and nitrite ions . This interaction highlights the compound’s involvement in enzymatic reactions and its potential impact on biochemical pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activities and gene regulation
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, influencing their activity and function. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cells, including alterations in metabolic pathways and gene expression . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in the degradation of 2-chloro-4-nitrobenzoic acid by acinetobacter strain RKJ12 is a key example of its involvement in metabolic processes
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications
Preparation Methods
4-Nitrosalicylic acid can be synthesized through the nitration of salicylic acid. The nitration process involves placing a nitro group on the aromatic ring system via an electrophilic aromatic substitution reaction. One method involves using calcium nitrate as the nitrating agent in the presence of acetic acid . The reaction mixture is heated on a boiling water bath, and the resulting dark red solution is poured into ice-cold water to precipitate yellow crystals of this compound . Another method involves using anhydrous nitric acid or concentrated nitric acid and concentrated sulfuric acid as nitrating reagents .
Chemical Reactions Analysis
4-Nitrosalicylic acid undergoes various chemical reactions, including:
Reduction: When treated with reducing agents, this compound can be reduced to 4-aminosalicylic acid.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include thionyl chloride for substitution reactions and various reducing agents for reduction reactions . The major products formed from these reactions include 4-aminosalicylic acid and other substituted derivatives .
Scientific Research Applications
4-Nitrosalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Pharmaceutical Industry: The compound is utilized in the synthesis of drugs and pharmaceutical intermediates.
Biochemistry: It is used in the DNS method for the quantitative estimation of reducing sugars, including glucose.
Cosmetics and Personal Care: Due to its antioxidant properties, this compound is used in the formulation of cosmetic and personal care products.
Comparison with Similar Compounds
4-Nitrosalicylic acid can be compared with other similar compounds, such as:
3-Nitrosalicylic acid: Similar in structure but with the nitro group positioned differently, affecting its reactivity and applications.
5-Nitrosalicylic acid: Another isomer with different properties and uses.
3,5-Dinitrosalicylic acid: Contains two nitro groups, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific positioning of the nitro group, which influences its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
2-hydroxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUOTZGXIZAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060695 | |
Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-19-2 | |
Record name | 2-Hydroxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrosalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Nitrosalicylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8R8J54RAF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a unique characteristic of the degradation pathway of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12?
A: The degradation pathway of 2C4NBA by Acinetobacter sp. strain RKJ12 utilizes a novel combination of both oxidative and reductive mechanisms. [] This begins with an oxidative ortho dehalogenation converting 2C4NBA to 2-hydroxy-4-nitrobenzoic acid (2H4NBA). [] Interestingly, a mono-oxygenase then converts 2H4NBA to 2,4-dihydroxybenzoic acid, releasing chloride and nitrite ions. [] This is followed by reductive dehydroxylation steps, ultimately leading to the formation of tricarboxylic acid cycle intermediates. []
Q2: Can the catabolic genes responsible for 2C4NBA degradation in Acinetobacter sp. strain RKJ12 be transferred?
A: Research suggests that the catabolic genes responsible for the 2C4NBA degradation pathway in Acinetobacter sp. strain RKJ12 are likely located on a transmissible plasmid approximately 55 kb in size. [] This conclusion is supported by studies using a 2C4NBA− derivative and a 2C4NBA+ transconjugant. []
Q3: How does the presence of triethylene glycol (TEG) chains influence the properties of bis-TEGylated poly(p-benzamide)s?
A: The incorporation of highly flexible TEG chains into the structure of bis-TEGylated poly(p-benzamide)s significantly enhances their solubility in organic solvents. [] Despite their planar structure and intramolecular hydrogen bonding, which typically contribute to rigidity, the presence of TEG chains imparts flexibility and promotes solubility. []
Q4: Can computational chemistry be used to predict the formation of solid solutions between different 4-nitrobenzoic acid derivatives?
A: Yes, quantum chemical calculations, particularly those focusing on lattice and intermolecular interaction energies, have shown promise in predicting the formation of solid solutions among chemically similar molecules like 4-nitrobenzoic acid derivatives. [] By comparing calculated energies and considering the influence of substituent groups on intermolecular interactions (primarily hydrogen bonding), researchers can gain insights into the likelihood of solid solution formation. [] This approach offers a valuable tool for understanding and predicting the solid-state behavior of these compounds. []
Q5: How does the position of a nitro group influence the fragmentation pattern of salicylates and anthranilates in negative ion mass spectrometry?
A: The position of a nitro group relative to ester or hydroxyl functionalities significantly impacts the fragmentation of salicylates and anthranilates under negative ion mass spectrometry. [] When adjacent (ortho configuration), a phenomenon known as the "ortho effect" occurs, leading to characteristic fragmentation pathways. [] For instance, the molecular anions of methyl and phenyl esters of 4-nitrosalicylic acid and 5-nitroanthranilic acid readily eliminate ROH (where R is either methyl or phenyl) through an ortho rearrangement. [] This highlights the importance of structural considerations in mass spectrometry analysis. []
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